Diethyl benzylphosphonotrithioate
Description
Diethyl benzylphosphonate (C${11}$H${17}$O$_3$P) is an organophosphorus compound characterized by a benzyl group attached to a phosphonate moiety with two ethyl ester substituents. Phosphonates, in general, are valued for their stability due to the P=O bond and their role as bioisosteres for phosphate groups in medicinal chemistry .
Properties
CAS No. |
116393-11-4 |
|---|---|
Molecular Formula |
C11H17PS3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS3/c1-3-14-12(13,15-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
LPYOZNXLIRGFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(CC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzylphosphonotrithioate typically involves the reaction of benzylphosphonic acid with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl benzylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Scientific Research Applications
Diethyl benzylphosphonotrithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism of action of diethyl benzylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
The following analysis compares Diethyl benzylphosphonate with structurally analogous phosphonates and related organophosphorus derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Variations
Diethyl 4-Bromobenzylphosphonate (CAS: 38186-51-5)
- Structure : Features a 4-bromo substituent on the benzyl ring.
- Molecular Formula : C${11}$H${16}$BrO$_3$P.
- Key Properties : The electron-withdrawing bromine enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). This derivative is often used as an intermediate in pharmaceutical synthesis .
- Comparison : Compared to Diethyl benzylphosphonate, the bromine atom increases molecular weight (307.12 vs. 228.22 g/mol) and reduces solubility in polar solvents due to its hydrophobic nature.
Diethyl p-Aminobenzylphosphonate (CAS: 20074-79-7)
- Structure: Contains a para-amino group on the benzyl ring.
- Molecular Formula: C${11}$H${18}$NO$_3$P.
- Key Properties: The amino group improves aqueous solubility and enables hydrogen bonding, enhancing interactions with biological targets.
- Comparison: The amino group introduces basicity (pK$_a$ ~9–10), which contrasts with the neutral Diethyl benzylphosphonate. This property may influence bioavailability and metabolic stability.
Diethyl Benzhydrylphosphonate (CAS: 27329-60-8)
- Structure : Substitutes benzyl with a bulkier benzhydryl group (two phenyl rings).
- Molecular Formula : C${17}$H${21}$O$_3$P.
- Key Properties : The steric hindrance from the benzhydryl group reduces reactivity in nucleophilic substitutions but increases lipophilicity, making it suitable for lipid membrane studies .
- Comparison : Higher molecular weight (304.32 g/mol) and lower solubility in aqueous media compared to Diethyl benzylphosphonate.
Dibenzyl Phosphite (CAS: 17176-77-1)
- Structure : A phosphite (P-O-C linkages) instead of a phosphonate (P=O).
- Molecular Formula : C${14}$H${15}$O$_3$P.
- Key Properties : Phosphites are more reactive than phosphonates due to the labile P-O bonds, often used as reducing agents or ligands in catalysis .
- Comparison : Unlike Diethyl benzylphosphonate, Dibenzyl phosphite lacks hydrolytic stability, limiting its biomedical applications.
Data Table: Comparative Analysis
Research Findings
- Antimicrobial Activity : Diethyl benzylphosphonate derivatives with electron-withdrawing substituents (e.g., nitro, bromo) show enhanced antimicrobial efficacy compared to the parent compound, likely due to increased electrophilicity at the phosphorus center .
- Synthetic Utility : The 4-bromo derivative is pivotal in palladium-catalyzed coupling reactions, enabling the synthesis of complex arylphosphonates .
- Biological Interactions: The para-amino group in Diethyl p-aminobenzylphosphonate facilitates binding to bacterial enzymes, as demonstrated in studies on phosphonate prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
